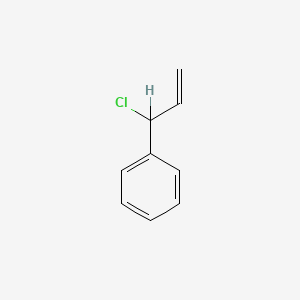

Vinylbenzyl chloride

Cat. No. B1354330

Key on ui cas rn:

57458-41-0

M. Wt: 152.62 g/mol

InChI Key: SLBOQBILGNEPEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07473445B2

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.

[Compound]

Name

LDPE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9](O)[CH3:10]>CN(C=O)C>[CH:9]([CH:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH2:10]

|

Inputs

Step One

[Compound]

|

Name

|

LDPE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

to prolonged washing with DMF before it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both reaction steps

|

WASH

|

Type

|

WASH

|

|

Details

|

The film was washed with DMF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after both reaction steps

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted reactants

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed in deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to near UV-light emitted from a 1 kW mercury lamp for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(before irradiation) to 105 Ω/

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sq.(after irradiation)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The change in Rs with respect to irradiation time

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07473445B2

Procedure details

Vinyl benzyl chloride grafted film was synthesized by immersing an argon plasma pretreated LDPE film into a degassed monomer solution of 5 vol % using ethanol as solvent, and exposing the setup to near UV-irradiation for 2 h. The grafted film was subjected to prolonged washing with DMF before it was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h, followed by 0.4 M benzyl chloride, again in a water bath at 70° C. for 20 h. Both reaction steps were carried out using DMF as solvent. The film was washed with DMF after both reaction steps to remove unreacted reactants. The viologen grafted film was finally immersed into a reaction mixture containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h. The green polyaniline (in the emeraldine state) was undoped in 0.5M NaOH for 1 h, washed in deionized water and dried under reduced pressure. The base film was exposed to near UV-light emitted from a 1 kW mercury lamp for 1 h. The sheet resistance of the film decreased from 1010 Ω/sq. (before irradiation) to 105 Ω/sq.(after irradiation). The change in Rs with respect to irradiation time is shown in FIG. 1.

[Compound]

Name

LDPE

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:9](O)[CH3:10]>CN(C=O)C>[CH:9]([CH:1]([Cl:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[CH2:10]

|

Inputs

Step One

[Compound]

|

Name

|

LDPE

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

to prolonged washing with DMF before it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted with 0.024 M 4,4′-bipyridine in a water bath at 70° C. for 20 h

|

|

Duration

|

20 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Both reaction steps

|

WASH

|

Type

|

WASH

|

|

Details

|

The film was washed with DMF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after both reaction steps

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted reactants

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 0.10 M aniline and 0.025 M ammonium persulfate in 0.5 M HClO4 for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

washed in deionized water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to near UV-light emitted from a 1 kW mercury lamp for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(before irradiation) to 105 Ω/

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sq.(after irradiation)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The change in Rs with respect to irradiation time

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |